N,N-diethylethanamine;phosphoric acid

Description

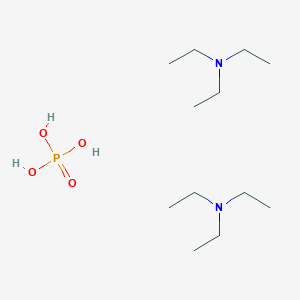

N,N-Diethylethanamine (triethylamine) combined with phosphoric acid forms a salt known as triethylammonium phosphate (synonyms: triethylazanium dihydrogen phosphate, Triethylammonium phosphate) . This compound is synthesized via acid-base neutralization, where phosphoric acid donates protons to triethylamine, resulting in a stable ionic structure.

Properties

CAS No. |

41109-49-3 |

|---|---|

Molecular Formula |

C12H33N2O4P |

Molecular Weight |

300.38 g/mol |

IUPAC Name |

N,N-diethylethanamine;phosphoric acid |

InChI |

InChI=1S/2C6H15N.H3O4P/c2*1-4-7(5-2)6-3;1-5(2,3)4/h2*4-6H2,1-3H3;(H3,1,2,3,4) |

InChI Key |

DXZHTHGGEKOSBO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N-diethylethanamine;phosphoric acid typically involves the reaction of N,N-diethylethanamine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{N,N-diethylethanamine} + \text{Phosphoric acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reactants. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Acid-Base Neutralization and Salt Formation

Triethylamine (C₆H₁₅N) reacts with phosphoric acid (H₃PO₄) in varying stoichiometric ratios to form phosphate salts:

Mechanism :

Excess triethylamine leads to stepwise deprotonation, forming mono-, di-, or tri-substituted phosphate salts depending on reaction conditions .

Degradation and Hydrolysis Pathways

Triethylamine-phosphate salts hydrolyze under acidic or basic conditions:

-

Organophosphate Degradation :

Ethyl phosphoric acid (a hydrolysis product of nerve agents like sarin) forms via cleavage of P–O bonds. Triethylamine accelerates hydrolysis by deprotonating intermediates .

Key Data Tables

Table 1 : Physicochemical Properties of Triethylamine-Phosphoric Acid Salts

| Property | Triethylammonium Dihydrogen Phosphate | Disodium Triethylamine Phosphate |

|---|---|---|

| Density (g/cm³) | N/A | N/A |

| Melting Point (°C) | N/A | N/A |

| LogP | 3.12 | Not reported |

| PSA (Ų) | 97.29 | 84.18 |

Table 2 : Reaction Conditions and Yields in Phosphoramidate Synthesis

| Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Benzamide | Ir(III) | 99 | N/A |

| 4-Nitrophenyl azide | Ru(IV)-porphyrin | 56 | N/A |

Scientific Research Applications

N,N-diethylethanamine;phosphoric acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is employed in biological studies to investigate its effects on different biological systems.

Industry: The compound is used in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and product formation. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Physical and Chemical Properties (from ):

| Property | Value |

|---|---|

| Density | 1.09 g/mL at 20°C |

| Boiling Point | 90.5°C at 760 mmHg |

| Melting Point | -114.7°C |

| Refractive Index | n20/D 1.360 |

| LogP | 1.29590 |

| Polar Surface Area (PSA) | 85.03 Ų |

Comparison with Similar Compounds

Other Amine-Phosphate Salts

Triethylammonium phosphate differs from other alkylammonium phosphates in solubility and steric effects. For example:

- Trimethylammonium phosphate : Smaller alkyl groups increase hydrophilicity and reduce LogP compared to triethylammonium phosphate. However, specific data are absent in the provided evidence.

Triethylamine Salts with Other Acids

Triethylamine forms salts with diverse acids, each with distinct properties:

These differences influence their use in synthesis; for example, triethylamine hydrochloride is common in polar aprotic reactions, while triethylammonium phosphate may serve as a mild acid catalyst.

Structurally Related Phosphorus Compounds

- Hexamethylphosphoramide (HMPA): A phosphoramide with known neurotoxicity and applications as a Lewis base catalyst. Unlike triethylammonium phosphate, HMPA’s toxicity limits its use .

- Tris(N,N-tetramethylene)phosphoric acid triamide (TTPT) : Structurally analogous to HMPA but with unconfirmed toxicity, highlighting the importance of safety profiling for amine-phosphorus derivatives .

- Diethylphosphoramidic dichloride : A phosphorylating agent with dichloride groups, differing in reactivity and application (e.g., peptide synthesis) compared to the phosphate salt .

Phosphoric Acid Derivatives

- Phytic acid (inositol hexaphosphate): A natural phosphate ester used in soil studies (). Unlike triethylammonium phosphate, phytic acid chelates metals but shares reversion properties in soil fixation .

- Deamination products: 1-Aminoalkylphosphonic acids decompose to phosphoric acid and alkenes (), whereas triethylammonium phosphate is stable under standard conditions .

Data Tables

Table 1: Physical Properties of Triethylammonium Phosphate vs. Related Compounds

| Compound | Density (g/mL) | Boiling Point (°C) | LogP | PSA (Ų) |

|---|---|---|---|---|

| Triethylammonium phosphate | 1.09 | 90.5 | 1.30 | 85.03 |

| HMPA | 1.17 | 235 | -0.92 | 71.84 |

| Triethylamine | 0.73 | 89.5 | 1.45 | 3.24 |

Biological Activity

N,N-Diethylethanamine; phosphoric acid, with the CAS number 15535-10-1, is a compound that combines the properties of a tertiary amine and phosphoric acid. This unique structure enables it to exhibit various biological activities, making it a subject of interest in pharmacological and biochemical research. This article discusses its biological activity, mechanisms of action, and potential applications based on diverse sources.

- Molecular Formula : CHNOP

- Molecular Weight : 401.565 g/mol

- Structure : The compound consists of a diethylamino group attached to a phosphoric acid moiety, which can influence its solubility and interaction with biological systems.

The biological activity of N,N-diethylethanamine; phosphoric acid is primarily attributed to its ability to interact with various cellular targets. It is known to act as a modulator of neurotransmitter systems, particularly influencing cholinergic and adrenergic pathways. The following mechanisms have been proposed:

- Cholinergic Activity : The compound may enhance acetylcholine signaling by acting on nicotinic receptors, leading to increased neurotransmission in the central nervous system .

- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, potentially reducing oxidative stress in cells .

- Cell Proliferation : Some evidence suggests that it could influence cell proliferation pathways, although the specific pathways remain under investigation .

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with N,N-diethylethanamine; phosphoric acid:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it was effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli in vitro.

- Cytotoxic Effects : In cancer research, N,N-diethylethanamine; phosphoric acid has been evaluated for its cytotoxic effects on tumor cells. A study indicated that it induced apoptosis in human breast cancer cells via mitochondrial pathways .

- Neuroprotective Effects : Animal models have suggested potential neuroprotective effects, where the compound appears to mitigate neuronal damage in models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | CHNOP |

| Molecular Weight | 401.565 g/mol |

| CAS Number | 15535-10-1 |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N,N-diethylethanamine-phosphoric acid complexes, and how are reaction conditions optimized?

- Methodology : Acid-base neutralization is commonly used. For example, phosphoric acid reacts with N,N-diethylethanamine in stoichiometric ratios under controlled pH and temperature. Solvent selection (e.g., THF or aqueous systems) impacts yield and purity. Reaction progress is monitored via titration or NMR to confirm salt formation .

- Optimization : Adjust molar ratios (e.g., 1:1 or 1:2) and use inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization or vacuum distillation ensures high-purity products .

Q. What analytical techniques are recommended for characterizing N,N-diethylethanamine and phosphoric acid compounds?

- Techniques :

- Refractive Index Analysis : Reveals molecular interactions in binary mixtures (e.g., N,N-diethylethanamine with acetates) .

- Thermodynamic Studies : Measure deviations in properties like viscosity or density to infer hydrogen bonding or dipole interactions .

- Spectroscopy : FT-IR identifies protonation states (e.g., phosphate vs. phosphoric acid), while NMR confirms structural integrity .

Q. How is phosphoric acid purified for high-purity research applications?

- Methods :

Advanced Research Questions

Q. How do molecular interactions in N,N-diethylethanamine mixtures influence experimental outcomes in solvent systems?

- Key Findings : Binary mixtures (e.g., with alkyl acetates) exhibit negative deviations in refractive indices, indicating strong specific interactions (e.g., dipole-dipole or hydrogen bonding). These interactions can solubilize otherwise insoluble polymers, enabling novel reaction environments .

- Experimental Design : Use binary solvent systems to enhance reaction efficiency. For example, N,N-diethylethanamine improves fuel additive miscibility by reducing interfacial tension .

Q. What challenges arise in synthesizing coumarin derivatives using N,N-diethylethanamine, and how are they resolved?

- Challenges : Side reactions (e.g., over-alkylation) due to the amine’s nucleophilicity.

- Solutions :

- Use mild bases (e.g., triethylamine) to stabilize intermediates .

- Optimize catalyst systems (e.g., Pd-based catalysts in THF) for cross-coupling reactions .

- Control reaction temperature (e.g., 25°C) to minimize decomposition .

Q. How can contradictory data on solvent effects in N,N-diethylethanamine-phosphoric acid systems be resolved?

- Analysis Framework :

Reproducibility Checks : Validate solvent purity and moisture content.

Systematic Variation : Test binary mixtures at incremental ratios (e.g., 10–90% v/v) to identify nonlinear effects .

Computational Modeling : Use DFT or MD simulations to predict interaction mechanisms .

Q. What are the optimal conditions for preparing buffer solutions with N,N-diethylethanamine-phosphoric acid complexes?

- Protocol :

- TEAA Buffer : Mix equimolar acetic acid and N,N-diethylethanamine in deionized water. Adjust pH to 4.0–7.0 using HCl/NaOH. Sterilize via filtration (0.22 µm) for HPLC applications .

- Stability : Store at 4°C to prevent amine oxidation. Conduct UV-Vis scans to detect degradation (λ = 260 nm) .

Data Contradiction and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.